(S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate
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Overview
Description
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate is a complex organic compound with a molecular formula of C16H22N2O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common method involves the use of benzyloxycarbonyl (Cbz) as a protecting group for the amine function. The synthesis starts with the protection of the amino group using Cbz chloride, followed by coupling with methyl 3-methylbutanoate under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: tert-butyl 4-(phenylamino)piperidine-1-carboxylate.
N-Phenethyl-4-piperidinone: A related compound used in similar synthetic applications.
Uniqueness
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate is unique due to its specific structural features, such as the benzyloxycarbonyl protecting group and the methylbutanoate ester.
Properties
Molecular Formula |
C17H24N2O5 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl (2S)-3-methyl-2-[[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]amino]butanoate |
InChI |
InChI=1S/C17H24N2O5/c1-12(2)15(16(21)23-4)18-14(20)10-19(3)17(22)24-11-13-8-6-5-7-9-13/h5-9,12,15H,10-11H2,1-4H3,(H,18,20)/t15-/m0/s1 |
InChI Key |
WRNISQVOSNYVLB-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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